Germanium nitride

Catalog No.
S1506974
CAS No.
12065-36-0
M.F
Ge3N4
M. Wt
273.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Germanium nitride

CAS Number

12065-36-0

Product Name

Germanium nitride

Molecular Formula

Ge3N4

Molecular Weight

273.9 g/mol

InChI

InChI=1S/Ge3N4/c4-1-7(2-5)3-6

InChI Key

BIXHRBFZLLFBFL-UHFFFAOYSA-N

SMILES

N#[Ge]N([Ge]#N)[Ge]#N

Canonical SMILES

N#[Ge]N([Ge]#N)[Ge]#N

Semiconductor Devices:

  • High-Electron-Mobility Transistors (HEMTs): Germanium nitride is being explored as a channel material in HEMTs due to its high electron mobility and ability to form sharp interfaces with other materials, leading to potentially faster and more efficient transistors [].
  • Diodes: Research suggests that germanium nitride can be used to create high-performance diodes with improved breakdown voltage and current conduction properties [].

Optoelectronics:

  • Light-Emitting Diodes (LEDs): Studies are underway to develop LEDs using germanium nitride, aiming for efficient emission in the visible and near-infrared range [].
  • Photovoltaics: Research suggests that germanium nitride can enhance light absorption in solar cells, potentially leading to improved efficiency [].

Other Research Areas:

  • Nanotechnology: Germanium nitride nanostructures are being investigated for their potential applications in various fields, including electronics, photonics, and catalysis [].
  • Materials Science: Research is ongoing to explore the fundamental properties of germanium nitride, including its mechanical, electrical, and optical characteristics [].

Germanium nitride exists primarily in two forms: the stable trigonal β-form and the high-pressure γ-form, which adopts a spinel structure. In its pure state, germanium nitride is a colorless solid that exhibits inert characteristics. The structure consists of germanium atoms coordinated tetrahedrally and nitrogen atoms arranged in a trigonal planar configuration .

While detailed safety information is limited, it's advisable to handle germanium nitride with caution due to its potential health risks. Germanium compounds can irritate the skin and respiratory system upon exposure. Always follow proper laboratory procedures for handling inorganic compounds, including wearing gloves, safety glasses, and working in a fume hood.

Looking Forward

Germanium nitride research is ongoing, with scientists exploring its potential for various applications. Here are some promising areas:

  • Semiconductor Devices: Due to its wide bandgap and high carrier mobility (movement of charged particles), germanium nitride is a potential candidate for high-performance transistors and other electronic devices [].
  • Optoelectronics: Germanium nitride's ability to transmit light efficiently in certain wavelengths makes it suitable for optoelectronic devices like light-emitting diodes (LEDs) and lasers.

The primary method for synthesizing germanium nitride involves the reaction of elemental germanium with ammonia gas:

3Ge+4NH3Ge3N4+6H23\text{Ge}+4\text{NH}_3\rightarrow \text{Ge}_3\text{N}_4+6\text{H}_2

This reaction highlights the formation of germanium nitride alongside hydrogen gas as a byproduct. Additionally, germanium nitride can undergo various chemical transformations when exposed to different environments, such as oxidation or interaction with other compounds .

Several methods have been developed to synthesize germanium nitride:

  • Direct Reaction: The most common method involves reacting elemental germanium with ammonia at elevated temperatures.
  • Oxide-Assisted Growth: This method utilizes an oxide layer to facilitate the growth of germanium nitride nanowires. The process often occurs in hydrazine vapor .
  • Chemical Vapor Deposition: This technique allows for the deposition of thin films of germanium nitride on substrates, which is useful for various applications .

Germanium nitride has several significant applications:

  • Passivation Layers: It is used as a passivation layer for germanium-based radiation detectors, enhancing their performance and stability .
  • Semiconductors: Due to its semiconductor properties, germanium nitride is explored for use in electronic devices.
  • Nanotechnology: Germanium nitride nanowires are being researched for potential applications in nanodevices and sensors .

Studies on the interactions of germanium nitride with other materials are ongoing. Notably, research has focused on its behavior in different chemical environments and its stability under various conditions. These studies are crucial for understanding how germanium nitride can be effectively utilized in practical applications and how it interacts with biological systems .

Germanium nitride shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Silicon NitrideSi₃N₄Known for high thermal stability and hardness
Gallium NitrideGaNWidely used in optoelectronics and high-frequency devices
Aluminum NitrideAlNExhibits excellent thermal conductivity
Tin NitrideSn₃N₄Less common but studied for semiconductor applications

Uniqueness of Germanium Nitride

Germanium nitride stands out due to its specific crystal structures (β-form and γ-form) and its potential use in advanced semiconductor technologies. Unlike silicon or aluminum nitrides, which are more widely used in commercial applications, germanium nitride's unique properties make it suitable for specialized uses in nanotechnology and radiation detection.

Germanium nitride research is inextricably linked to the discovery and development of germanium itself. Germanium was predicted by Dmitri Mendeleev in 1869 as part of his work on the periodic law of chemical elements. He called it "ekasilicon" (Es) and accurately predicted many of its properties. The element was eventually discovered in 1886 by Clemens Winkler, who isolated it from a mineral called argyrodite.

While germanium gained prominence in the 1940s when it became the first controlled and understood semiconductor material, research on germanium nitride specifically emerged much later. Initial investigations into germanium nitride became more intense as researchers sought alternatives to germanium oxide (GeO2) as a gate dielectric material, given that GeO2 is water-soluble and forms poor-quality interfaces with germanium substrates.

The development of germanium nitride studies accelerated in parallel with renewed interest in germanium-based semiconductor devices, as researchers recognized germanium's superior electron and hole mobility compared to silicon. This revival has positioned germanium nitride as a critical material for addressing one of the key challenges in germanium device technology: the lack of a suitable native insulator.

Significance in Materials Science and Semiconductor Technology

Germanium nitride holds significant importance in materials science and semiconductor technology for several key reasons:

First, germanium nitride offers a promising solution to the gate dielectric problem in germanium-based transistors. With appropriate band gap values and dielectric constants, germanium nitride polymorphs (particularly β and γ phases) can satisfy the requirements for gate dielectrics in Ge-based field-effect transistors.

Second, as a wide bandgap semiconductor, germanium nitride belongs to a class of materials with electronic properties comparable to group IIIB-nitrides like AlN, GaN, and InN. The γ-Ge3N4 polymorph has a direct band gap of 3.462 eV, indicating potential applications in short-wavelength optoelectronics.

Third, germanium nitride exhibits exceptional mechanical properties, including high elastic constants, high hardness, good oxidation resistance, and excellent performance at high temperatures. The γ-Ge3N4 form has a bulk modulus of approximately 322 GPa and a shear modulus of about 188 GPa, making it one of the hardest known materials.

Finally, the material has demonstrated promising photocatalytic activity. When loaded with appropriate cocatalysts, β-Ge3N4 can facilitate the stoichiometric decomposition of water into hydrogen and oxygen under ultraviolet irradiation, presenting opportunities for renewable energy applications.

Current Research Landscape and Challenges

Current research on germanium nitride spans multiple disciplines and approaches:

Structural studies are investigating the properties of different Ge3N4 polymorphs (α, β, and γ phases) and their phase transitions under various conditions. For example, research has shown that β-Ge3N4 undergoes a significant volume reduction of about 7% at pressures between 22-25 GPa, forming a new δ-Ge3N4 polymorph.

Synthesis approaches have expanded beyond traditional methods to include oxide-assisted growth of nanowires, indirect-plasma enhanced chemical vapor deposition, hydrazine vapor treatment, and high-pressure synthesis techniques. Each method yields materials with different morphologies and properties.

Despite these advances, significant challenges remain:

One persistent issue is achieving high resistivity in deposited germanium nitride layers. Many researchers have struggled to obtain resistivity values above 10^14 Ω·cm, which leads to larger hysteresis in capacitance-voltage curves and makes low-frequency measurements difficult.

Interface quality remains another critical challenge. While germanium nitride interfaces can have relatively low trap densities, further optimization is needed to achieve the quality required for commercial semiconductor applications.

Production of phase-pure material is also difficult. As noted by researchers, "Preparation of pure α and β phases is very difficult," with most samples containing mixtures of different polymorphs.

Alpha-Germanium Nitride (α-Ge₃N₄) Structure

Phenacite-Type Structural Arrangement

The α-Ge₃N₄ polymorph adopts a trigonal crystal system with space group P31c (No. 159), isostructural with phenacite (Be₂SiO₄) [1] [2] [6]. In this configuration, germanium atoms occupy tetrahedral sites coordinated by four nitrogen atoms, while nitrogen atoms form trigonal planar arrangements. The structure consists of corner-sharing GeN₄ tetrahedra arranged in a three-dimensional network, creating channels along the c-axis [2] [7]. This architecture contributes to α-Ge₃N₄’s moderate mechanical stability and anisotropic thermal expansion properties.

Crystallographic Parameters and Symmetry

Refined lattice parameters at ambient conditions are a = 8.2006(3) Å and c = 5.9317(3) Å, with a c/a ratio of 0.723 [2]. The unit cell contains 28 atoms (12 Ge, 16 N), distributed across Wyckoff positions 4a and 6b for germanium and 12c for nitrogen [6]. X-ray diffraction studies confirm the absence of inversion symmetry, permitting piezoelectric behavior in oriented crystals [7].

ParameterValue (Å)Space GroupCoordination Geometry
Lattice a8.2006(3)P31cGe: Tetrahedral
Lattice c5.9317(3)N: Trigonal Planar

Beta-Germanium Nitride (β-Ge₃N₄) Structure

Hexagonal Arrangement of Ge(N₄) Tetrahedra

The β-phase crystallizes in a hexagonal system (space group P6₃/m, No. 176), featuring a compressed phenacite-type structure [2] [6]. Unlike α-Ge₃N₄, its tetrahedral units connect through edge-sharing along the c-axis, resulting in a denser packing arrangement. This configuration enhances thermal conductivity and chemical inertness, making β-Ge₃N₄ preferable for high-temperature applications [7].

Structural Differentiation from Alpha Phase

Key distinctions from α-Ge₃N₄ include:

  • Reduced unit cell dimensions (a = 8.0319(2) Å, c = 3.0771(1) Å) [2]
  • Higher symmetry due to the hexagonal lattice
  • Greater bond angle distortion in GeN₄ tetrahedra (109.5° ideal vs. 105–112° observed) [6]
    Raman spectroscopy reveals a 15 cm⁻¹ shift in vibrational modes between α- and β-phases, attributed to differences in nitrogen positional parameters [2].

Gamma-Germanium Nitride (γ-Ge₃N₄) Spinel Structure

High-Pressure Spinel Configuration

Under pressures exceeding 20 GPa, γ-Ge₃N₄ forms a cubic spinel structure (space group Fd-3m, No. 227) [1] [4] [6]. In this phase, germanium atoms occupy both tetrahedral (8a) and octahedral (16d) sites, while nitrogen resides in 32e positions. The transition involves a 7% volume reduction compared to β-Ge₃N₄, accompanied by increased bond ionicity [4] [7].

Stability Under Shock Wave Compression

Shock-wave experiments demonstrate γ-Ge₃N₄’s remarkable stability up to 50 GPa, with no evidence of decomposition or amorphization [4]. The spinel phase exhibits a bulk modulus K₀ = 285(10) GPa, surpassing those of α- (K₀ = 210 GPa) and β-phases (K₀ = 230 GPa) [7]. This exceptional compressibility derives from the spherical close-packing in the cubic lattice.

Phase Transformation Mechanisms

Pressure-Induced Transformations

  • α/β → γ Transition: Occurs at 20–25 GPa via a reconstructive mechanism, involving breakdown of tetrahedral networks and reorganization into octahedral/tetrahedral sites [2] [4].
  • β → δ Transition: At 22–25 GPa, β-Ge₃N₄ transforms to a δ-phase (P31c) through a 7% volume collapse, preserving tetrahedral coordination but altering connectivity [2].

Temperature-Dependent Phase Evolution

  • Sublimation-Dissociation Balance: Below 750°C, α-Ge₃N₄ sublimes preferentially (activation energy Eₐ = 255 kJ/mol), while β-Ge₃N₄ remains intact [3]. Above 850°C, both phases dissociate via:
    $$
    \text{Ge}3\text{N}4 \rightarrow 3\text{Ge} + 2\text{N}2 \quad (E\text{a} = 420\ \text{kJ/mol}) [3]
    $$
  • Phase Purity Effects: Mixed α/β samples exhibit accelerated dissociation kinetics due to interfacial strain [3].

Kinetics of Phase Transitions

  • Pressure-Driven: The α → γ transition follows Avrami kinetics with exponent n = 1.5, indicating nucleation-controlled growth [2].
  • Temperature-Driven: Dissociation obeys first-order kinetics (n ≈ 1), limited by nitrogen desorption from the surface [3].

Wikipedia

Germanium nitride

General Manufacturing Information

Germanium nitride (Ge3N4): ACTIVE

Dates

Modify: 2023-08-15

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